N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide
Description
The compound N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide features a thiophene-2-carboxamide core linked to a phenylketoethyl group and a substituted aniline moiety bearing an (E)-phenyldiazenyl group. The (E)-diazenyl group may confer photochemical properties, while the thiophene-carboxamide scaffold is common in pharmaceuticals and agrochemicals due to its stability and hydrogen-bonding capacity .
Properties
CAS No. |
324543-58-0 |
|---|---|
Molecular Formula |
C25H20N4O2S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H20N4O2S/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31) |
InChI Key |
RUGXSZXNFBPZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide typically involves multiple steps. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in DMF (dimethylformamide). This intermediate is then reacted with 3-(2-bromoacetyl)-2H-chromen-2-one to form the desired thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs (Table 1). Key differences lie in substituents affecting electronic properties, solubility, and intermolecular interactions:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The target compound’s diazenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., ).
- Melting Points : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit high melting points (397 K) due to strong intermolecular interactions (C–H⋯O/S), whereas the target compound’s diazenyl group could lower melting points via reduced packing efficiency .
- Crystal Packing : The diazenyl group’s planarity may promote π-π stacking, similar to nitro-substituted analogs, but steric hindrance from the phenylketoethyl group might disrupt close packing .
Biological Activity
The compound N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 396.49 g/mol
- IUPAC Name : this compound
The presence of the thiophene ring and the phenyldiazenyl group suggests that this compound could interact with various biological targets, potentially leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing the phenyldiazenyl moiety have shown promise in inhibiting tumor cell proliferation.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This is supported by findings that demonstrate increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary results suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Neeraj et al. (2009) tested a series of compounds structurally related to our target compound against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as a new class of antimicrobial agents.
Anti-inflammatory Properties
Emerging research also points to anti-inflammatory effects associated with this compound. The thiophene moiety is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in inflammatory diseases such as rheumatoid arthritis.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
